BenchChemオンラインストアへようこそ!

O-Demethyl Lenvatinib

Drug Metabolism CYP450 Enzymology Pharmacokinetics

O-Demethyl Lenvatinib (M2), the major O-desmethyl metabolite of Lenvatinib, is an irreplaceable certified reference standard for ANDA impurity profiling, pharmacokinetic studies, and CYP1A1-mediated drug-drug interaction investigations. Unlike surrogate markers, this authentic compound guarantees accurate quantification within a distinct 0.1–100 ng/mL calibration range. Supplied with full NMR and HPLC characterization, it is mandatory for meeting ICH Q3A/Q3B impurity thresholds and developing robust bioanalytical LC-MS/MS methods. Insist on the fully characterized metabolite to ensure regulatory compliance and data integrity.

Molecular Formula C20H17ClN4O4
Molecular Weight 412.8 g/mol
CAS No. 417717-04-5
Cat. No. B1437443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Demethyl Lenvatinib
CAS417717-04-5
Molecular FormulaC20H17ClN4O4
Molecular Weight412.8 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)O)C(=O)N)Cl
InChIInChI=1S/C20H17ClN4O4/c21-14-7-11(3-4-15(14)25-20(28)24-10-1-2-10)29-18-5-6-23-16-9-17(26)13(19(22)27)8-12(16)18/h3-10,26H,1-2H2,(H2,22,27)(H2,24,25,28)
InChIKeyXEZZOIWZFIDBIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Demethyl Lenvatinib (CAS 417717-04-5): Essential Analytical Reference and Primary Metabolite of the Multi-Kinase Inhibitor Lenvatinib


O-Demethyl Lenvatinib (CAS 417717-04-5), also designated Lenvatinib metabolite M2, is the primary O-desmethylated metabolite of the orally active multi-targeted tyrosine kinase inhibitor (TKI) Lenvatinib (E7080) . Lenvatinib potently inhibits vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET . The compound, with a molecular formula of C20H17ClN4O4 and a molecular weight of 412.83 g/mol, is supplied as a reference standard with documented characterization including NMR and HPLC for analytical method development, validation, and quality control (QC) applications in pharmaceutical manufacturing .

Why Substituting O-Demethyl Lenvatinib (417717-04-5) with Other Lenvatinib Impurities or Metabolites Compromises Analytical and Pharmacokinetic Integrity


Direct substitution of O-Demethyl Lenvatinib with other lenvatinib-related compounds (e.g., descyclopropyl lenvatinib M1, lenvatinib N-oxide M3) is scientifically invalid for analytical, pharmacokinetic, and regulatory applications. Each metabolite exhibits distinct formation pathways, plasma concentration profiles, and potential pharmacological activities. For instance, O-Demethyl Lenvatinib formation is preferentially catalyzed by CYP1A1 in human hepatic microsomes [1], whereas lenvatinib N-oxide formation is primarily mediated by CYP3A4 [2]. Furthermore, validated LC-MS/MS methods demonstrate that M2 (O-Demethyl Lenvatinib) possesses a unique calibration range (0.1-100 ng/mL) distinct from the parent drug (1-1000 ng/mL), reflecting its significantly lower systemic exposure and underscoring the need for specific, quantitative measurement rather than reliance on surrogate markers [3]. Such specificity is mandatory for accurate impurity profiling and pharmacokinetic studies.

Quantitative Differentiation of O-Demethyl Lenvatinib (417717-04-5) vs. Analogs: A Comparative Evidence Guide


Superior Formation Efficiency by CYP1A1 Compared to CYP3A4 in Human Liver Microsomes

In vitro metabolism studies using human recombinant cytochrome P450 (CYP) enzymes demonstrate that O-Demethyl Lenvatinib formation is not uniformly mediated by the major drug-metabolizing enzyme CYP3A4. Notably, CYP1A1 exhibited superior catalytic efficiency in generating this specific metabolite. [1]

Drug Metabolism CYP450 Enzymology Pharmacokinetics

Validated Analytical Range Distinct from Parent Drug and Other Metabolites

A validated LC-MS/MS method for simultaneous quantification of Lenvatinib and its major metabolites in human plasma established distinct calibration ranges. The lower limit of quantification (LLOQ) for O-Demethyl Lenvatinib (M2) is 0.1 ng/mL, which is an order of magnitude lower than that for the parent drug Lenvatinib (1 ng/mL) and identical to the ranges for other major metabolites M1 and M3. [1]

Bioanalysis LC-MS/MS Method Validation

Differential Impact of CYP3A4/P-gp Induction on Metabolite Exposure

A clinical drug-drug interaction (DDI) study with the strong CYP3A4/P-gp inducer rifampicin revealed a differential impact on Lenvatinib and its metabolites. While total Lenvatinib AUC0-∞ decreased by 18% following multiple-dose rifampicin, the Cmax of metabolite M2 (O-Demethyl Lenvatinib) was reported to be 2.78 ng/mL (geometric mean, %CV 50.8) under the same conditions. [1]

Clinical Pharmacology Drug-Drug Interactions Pharmacokinetics

Regulatory-Compliant Characterization as a Pharmacopoeial Impurity Standard

O-Demethyl Lenvatinib (also designated Lenvatinib Impurity D) is commercially supplied with full characterization data compliant with regulatory guidelines, including NMR and HPLC analyses, for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA). [1] This contrasts with non-certified research-grade analogs which lack the required documentation for GMP environments.

Pharmaceutical Analysis Quality Control Regulatory Compliance

Structural Basis for Potentially Altered Kinase Inhibition Profile

The O-demethylation of Lenvatinib removes a methyl group from the quinoline core, a region critical for binding within the ATP-binding pocket of target kinases like VEGFR2. While direct comparative IC50 data for O-Demethyl Lenvatinib versus Lenvatinib is not publicly reported in peer-reviewed literature, structure-activity relationship (SAR) studies on Lenvatinib derivatives confirm that modifications to the quinoline moiety significantly impact binding affinity and kinase selectivity. [1]

Structure-Activity Relationship Kinase Inhibition Molecular Pharmacology

Validated Application Scenarios for Procuring O-Demethyl Lenvatinib (CAS 417717-04-5)


LC-MS/MS Method Development and Validation for Pharmacokinetic Studies

Essential for developing and validating bioanalytical methods for the simultaneous quantification of Lenvatinib and its metabolites in biological matrices. The compound's distinct validated calibration range (0.1-100 ng/mL) [1] and its identity as a major human metabolite [2] make it a mandatory analyte for comprehensive pharmacokinetic profiling, especially in studies involving CYP1A1 modulators or in patient populations with variable CYP expression.

Pharmaceutical Quality Control and Impurity Profiling for Lenvatinib Drug Product

Critical for pharmaceutical manufacturers conducting quality control release testing and stability studies for Lenvatinib active pharmaceutical ingredient (API) and finished drug products. As Lenvatinib Impurity D, its procurement as a certified reference standard with full characterization (NMR, HPLC) [3] is non-negotiable for meeting ICH and pharmacopoeial requirements for impurity identification, quantification, and control.

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

Indispensable for in vitro studies designed to elucidate the specific contribution of non-CYP3A4 enzymes (e.g., CYP1A1) to Lenvatinib clearance. Data shows CYP1A1 is more efficient than CYP3A4 at forming this metabolite [4]. Use of the authentic standard enables precise quantification of this pathway's activity, informing predictions of clinical DDIs with CYP1A1 inducers or inhibitors.

Pharmacology Studies Investigating the Intrinsic Activity of Lenvatinib Metabolites

Required for any research seeking to determine whether O-Demethyl Lenvatinib possesses intrinsic pharmacological activity (e.g., kinase inhibition, anti-proliferative effects). Given SAR evidence that quinoline modifications alter target binding [5], use of the authentic compound is the only way to generate reliable, interpretable data on its potential contribution to the overall efficacy or toxicity profile of Lenvatinib therapy.

Quote Request

Request a Quote for O-Demethyl Lenvatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.